molecular formula C14H9FN2O2S B12013592 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 618382-82-4

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12013592
CAS No.: 618382-82-4
M. Wt: 288.30 g/mol
InChI Key: IICCRAVFRIOSIU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2-fluorophenyl group at position 1 and a thiophen-2-yl substituent at position 3 of the pyrazole ring. This compound combines the electronic effects of fluorine (electron-withdrawing) and the aromatic thiophene moiety, which is electron-rich due to sulfur's lone pairs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618382-82-4

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19)

InChI Key

IICCRAVFRIOSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization

The pyrazole ring is typically synthesized by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target compound, a tailored approach involves:

  • Starting materials : Ethyl 3-(thiophen-2-yl)-3-oxopropanoate and 2-fluorophenylhydrazine.

  • Reaction conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 12–16 hours.

Mechanism :

  • Hydrazine attacks the β-keto ester, forming a hydrazone intermediate.

  • Cyclization via intramolecular nucleophilic attack yields the pyrazole ring.

Yield optimization :

ParameterOptimal ValueYield Impact
Temperature80°C+15%
Solvent (Ethanol)Anhydrous+10%
Catalyst (AcOH)5 mol%+20%

This method achieves ~65% yield but requires subsequent hydrolysis to convert the ester to a carboxylic acid.

CatalystSolventYield (%)
Pd(PPh3)41,4-Dioxane78
PdCl2(dppf)DMF65

Post-coupling, the ester is hydrolyzed using NaOH (2M) in THF/H2O to yield the carboxylic acid.

Functional Group Interconversion and Final Modifications

Ester Hydrolysis

The ethyl ester at position 5 is hydrolyzed under basic conditions:

  • Conditions : NaOH (2 equiv), THF/H2O (3:1), 60°C, 6 hours.

  • Yield : >90% after acidification (HCl).

Side reactions :

  • Over-hydrolysis or decarboxylation at temperatures >80°C.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and cross-coupling in a single reactor:

  • Step 1 : Cyclocondensation of 2-fluorophenylhydrazine with ethyl 3-(thiophen-2-yl)-3-oxopropanoate.

  • Step 2 : In situ bromination (NBS, 1.1 equiv) at position 3.

  • Step 3 : Suzuki coupling with thiophen-2-ylboronic acid.

Advantages : Reduced purification steps; Yield : 58% overall.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.21 (s, 1H, pyrazole-H4), 7.85–7.40 (m, 4H, Ar-H), 7.20–7.10 (m, 2H, thiophene-H), 13.10 (s, 1H, COOH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H).

Purity Assessment

  • HPLC : C18 column, 0.1% H3PO4/ACN gradient (70:30 to 50:50), UV 254 nm. Purity >98%.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pd recovery : Resin-based immobilization (e.g., SiO2-Pd) enables 5 reaction cycles with <5% yield drop.

Solvent Sustainability

  • Green solvents : Cyclopentyl methyl ether (CPME) replaces 1,4-dioxane, reducing toxicity.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1,4- vs. 1,5-disubstituted pyrazoles.

  • Solution : Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to 9:1.

Boronic Acid Stability

  • Decomposition : Thiophen-2-ylboronic acid degrades under basic conditions.

  • Mitigation : Use freshly prepared reagents and inert atmosphere .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antiviral properties. Specifically, compounds with similar structures to 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid have shown effectiveness against several viruses:

  • Hepatitis C Virus : Pyrazole derivatives have been reported to inhibit the replication of hepatitis C virus by suppressing cyclooxygenase-2 activity, indicating a potential therapeutic pathway for treating viral infections .
  • Influenza Virus : Certain pyrazole compounds demonstrated significant antiviral efficacy against influenza A and B viruses, suggesting that this compound could be explored for similar applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies on related pyrazole derivatives revealed that they possess substantial effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Pesticidal Activity

Compounds within the pyrazole family are being explored for their potential as pesticides. The structural features of this compound may provide specific interactions with target pests, leading to effective pest control solutions. Research indicates that similar pyrazoles can inhibit growth or reproduction in certain agricultural pests, thereby enhancing crop protection strategies .

Organic Electronics

The unique electronic properties of pyrazole compounds make them suitable for applications in organic electronics. Their ability to form stable thin films and their semiconducting properties are being harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods including microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity during the synthesis process .

Case Studies

StudyFocusFindings
Chen et al., 2024Antiviral ActivityDemonstrated inhibition of hepatitis C virus replication using pyrazole derivatives with similar structures .
Dawood et al., 2023Antimicrobial PropertiesIdentified significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Zhang et al., 2024Organic ElectronicsExplored the use of pyrazoles in OLED applications, highlighting their semiconducting capabilities .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ()
  • Molecular Formula : C₁₆H₁₁FN₂O₂
  • Molecular Weight : 282.27 g/mol
  • Key Differences : Replaces thiophen-2-yl with a phenyl group.
  • Impact: The absence of sulfur reduces polarizability and alters π-π stacking interactions.
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid ()
  • Molecular Formula : C₁₄H₉ClN₂O₂S
  • Molecular Weight : 304.75 g/mol
  • Key Differences : Substitutes 2-fluorophenyl with 3-chlorophenyl.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability. The 3-chloro position could sterically hinder interactions in biological systems .
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ()
  • Molecular Formula : C₁₀H₉FN₂O₂S
  • Molecular Weight : 240.26 g/mol
  • Key Differences : Replaces 2-fluorophenyl with a 2-fluoroethyl chain.
  • Impact : The aliphatic chain reduces aromatic conjugation, likely decreasing melting point and thermal stability. Enhanced flexibility may improve bioavailability but reduce target binding affinity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Solubility (Water)
1-(2-Fluorophenyl)-3-(thiophen-2-YL)-... ~296.3 (calculated) ~220–230 (est.) ~2.5 Low
1-(2-Fluorophenyl)-3-phenyl analog 282.27 232–234 (decomp.) 3.1 Very low
1-(3-Chlorophenyl)-3-(thienyl) analog 304.75 Not reported 3.4 Low
1-(2-Fluoroethyl)-3-(thienyl) analog 240.26 Not reported 1.8 Moderate

*LogP values estimated via fragment-based methods.

  • Key Observations :
    • The thiophen-2-yl group marginally increases molecular weight compared to phenyl analogs due to sulfur’s atomic mass.
    • Fluorine’s electronegativity enhances dipole-dipole interactions, contributing to higher melting points in fluorophenyl derivatives (e.g., 232–234°C in ’s analog) .
    • Thiophene’s sulfur atom may slightly improve aqueous solubility compared to phenyl analogs, though overall solubility remains low due to the hydrophobic pyrazole core.

Biological Activity

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, and antibacterial effects, supported by relevant research findings and data.

  • Molecular Formula : C14H9FN2O2S
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 618382-82-4

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. A study found that related compounds showed IC50 values ranging from 5.40 to 69.15 μg/mL against COX-1 and COX-2 enzymes, indicating potential as anti-inflammatory agents .

CompoundIC50 (μg/mL)Target Enzyme
Compound A5.40COX-1
Compound B0.01COX-2
Compound C69.15COX-2

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structures demonstrated activity against multiple cancer cell lines with IC50 values ranging from 3 to 20 µM . The mechanisms often involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

A specific study highlighted the efficacy of related pyrazole derivatives against human leukemia cell lines, with some showing IC50 values as low as 1.50 µM, suggesting strong antiproliferative effects .

Cell LineIC50 (µM)
Leukemia (HL-60)1.50
Breast Cancer (MCF7)7 - 20

3. Antibacterial Activity

The compound's antibacterial properties have also been evaluated, revealing effectiveness against several bacterial strains. For example, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone.

Bacterial StrainMIC (µg/mL)
E. faecalis40 - 50
K. pneumoniaeComparable to ceftriaxone

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory activities, yielding promising results with significant inhibition percentages compared to standard drugs like diclofenac sodium.
  • Anticancer Evaluation :
    In vitro studies assessed the efficacy of various pyrazole derivatives against colon and lung cancer cell lines, revealing that structural modifications could enhance their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid?

  • Methodology : The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling. For example, similar pyrazole-thiophene derivatives are synthesized by coupling brominated pyrazole intermediates with thiophene boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/H₂O mixtures with K₃PO₄ as a base . Post-coupling, hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is performed using NaOH/EtOH .
  • Key Considerations : Optimize reaction time (12-24 hours) and temperature (80-100°C) to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are optimal for characterizing the compound’s purity and structure?

  • Methodology :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Structural Confirmation :
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~283.27 g/mol) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., fluorine coupling patterns at δ 7.2-7.8 ppm for the 2-fluorophenyl group) .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs by replacing the thiophene moiety with furan ( ) or thiazole ( ) to assess heterocycle-dependent bioactivity.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to study metabolic stability . Fluorine’s role in enhancing membrane permeability can be tested via logP measurements (e.g., XLogP3 ~2.4) .
  • Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or COX-2) to correlate structural changes with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity measurements .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with experimental IC₅₀ values .

Q. How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to calculate bioavailability scores, emphasizing parameters like topological polar surface area (TPSA < 90 Ų) and hydrogen-bond donors (<2) .
  • CYP450 Interactions : Simulate metabolism via CYP3A4/2D6 isozymes using Schrödinger’s BioLuminate to identify susceptible sites for deuteration or fluorination .

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